
BIRT 377
Vue d'ensemble
Description
BIRT 377 est un composé organique synthétique connu pour ses effets inhibiteurs puissants sur l'interaction entre la molécule d'adhésion intercellulaire 1 (ICAM-1) et l'antigène 1 associé aux fonctions lymphocytaires (LFA-1). Cette interaction est cruciale dans la médiation de plusieurs processus immunologiques, faisant de this compound un composé précieux dans l'étude de l'inflammation et des réponses immunitaires .
Méthodes De Préparation
La synthèse de BIRT 377 implique plusieurs étapes clés. Une méthode notable comprend la désymétrisation du 2-p-bromobenzyl-2-méthylmalonate de diméthyle à l'aide de l'estérase du foie de porc, suivie d'une condensation avec la 3,5-dichloroaniline. L'acide carboxylique résultant est ensuite soumis à une saponification et à un réarrangement de Curtius . Cette méthode garantit un excès énantiomérique élevé, ce qui est crucial pour l'efficacité du composé.
Analyse Des Réactions Chimiques
BIRT 377 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels du composé, améliorant sa stabilité et sa réactivité.
Réactions de substitution : Les réactifs courants comprennent le chlorure de thionyle et le chlorure de zinc, qui facilitent la formation d'intermédiaires d'oxazolidinone.
Produits majeurs : Le principal produit de ces réactions est la forme énantiomériquement pure de this compound, qui est cruciale pour son activité biologique.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en se liant au domaine I de l'antigène 1 associé aux fonctions lymphocytaires, empêchant son interaction avec la molécule d'adhésion intercellulaire 1. Cette inhibition bloque le changement conformationnel requis pour une liaison à haute affinité, réduisant ainsi l'adhésion et la migration des cellules immunitaires . De plus, this compound inhibe la production d'interleukine-2, modulant davantage les réponses immunitaires .
Applications De Recherche Scientifique
Case Studies
-
Neuropathic Pain Reversal : A study demonstrated that BIRT 377 effectively reversed allodynia in models of neuropathic pain. The compound was shown to influence both peripheral and central neuroimmune functions, particularly in female subjects exposed to prenatal alcohol .
- Findings : The treatment led to significant reductions in cytokines associated with pain pathways, suggesting a therapeutic role in managing neuropathic pain conditions.
- Sex-Specific Immune Responses : Research indicated that this compound modulates immune factor expression differently in males and females. This highlights its potential for tailored therapies based on sex-specific responses to neuropathy .
Efficacy in Animal Models
This compound has been tested extensively in animal models, showing promising results in reducing pain sensitivity and altering immune responses related to neuropathy. For instance:
- In a controlled experiment involving mice, systemic administration of this compound led to decreased expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, indicating its effectiveness in dampening inflammatory responses associated with nerve injury .
Total Synthesis
This compound has been synthesized using various methodologies:
Mécanisme D'action
BIRT 377 exerts its effects by binding to the I-domain of lymphocyte function-associated antigen-1, preventing its interaction with intercellular adhesion molecule-1. This inhibition blocks the conformational change required for high-affinity binding, thereby reducing immune cell adhesion and migration . Additionally, this compound inhibits the production of interleukin-2, further modulating immune responses .
Comparaison Avec Des Composés Similaires
BIRT 377 est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de l'antigène 1 associé aux fonctions lymphocytaires. Les composés similaires comprennent :
Inhibiteurs de LFA-1 : Ces composés partagent un mécanisme d'action similaire mais peuvent différer dans leurs affinités de liaison et leurs spécificités.
Inhibiteurs de la molécule d'adhésion intercellulaire 1 : Ces composés ciblent la même voie mais agissent sur des cibles moléculaires différentes.
Activité Biologique
BIRT 377 is a potent negative allosteric modulator of lymphocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropathic pain and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
This compound functions primarily by binding to the I-domain of LFA-1, which inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition disrupts the adhesion and migration of immune cells, particularly T cells and myeloid cells, into inflamed tissues. The compound has demonstrated a Kd value of 26 nM, indicating its high potency as an allosteric modulator .
Key Biological Effects
- Inhibition of Cytokine Production : this compound has been shown to inhibit superantigen-induced interleukin-2 (IL-2) production in lymphocytes both in vitro and in vivo. This effect is significant as IL-2 is a crucial cytokine for T cell proliferation and activation .
- Reversal of Neuropathic Pain : In animal models, particularly those with prenatal alcohol exposure (PAE), intravenous administration of this compound effectively reversed allodynia associated with chronic constriction injury (CCI) of the sciatic nerve. This reversal was accompanied by reduced levels of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNFα) .
- Modulation of Immune Responses : The compound promotes an anti-inflammatory phenotype in macrophages and T cells when administered in vitro, suggesting its potential role in reprogramming immune responses during chronic inflammation .
Case Studies
Several studies have illustrated the biological activity and therapeutic potential of this compound:
Case Study 1: Neuropathic Pain Reversal
A study investigated the effects of this compound on neuropathic pain induced by CCI in female rats with PAE. The results indicated that systemic treatment with this compound significantly reduced allodynia and altered the expression profiles of various cytokines and transcription factors associated with inflammation. Notably, there was an increase in FOXP3 expression, indicating enhanced regulatory T cell activity, while levels of pro-inflammatory cytokines like IL-17A were decreased .
Case Study 2: Cytokine Profile Alteration
Another study focused on the cytokine profiles in dorsal root ganglia (DRG) and spinal cord following treatment with this compound. Immunohistochemical analysis revealed a marked reduction in IL-1β levels and glial activation markers post-treatment. This suggests that this compound not only alleviates pain but also mitigates neuroinflammation associated with neuropathic conditions .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of IL-2 production | Reduced T cell activation | Blocks LFA-1 interaction with ICAM-1 |
Reversal of allodynia | Alleviation of neuropathic pain | Reduces pro-inflammatory cytokines |
Modulation of immune phenotype | Shift towards anti-inflammatory profile | Induces macrophage and T cell reprogramming |
Propriétés
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJHZQMQRVZEE-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.